Cas no 36033-57-5 (5-Iodo-1H-1,2,4-triazole-3-carboxamide)

5-Iodo-1H-1,2,4-triazole-3-carboxamide is a versatile organic compound characterized by its iodo-substituted triazole ring and carboxamide functional group. This compound offers unique advantages in medicinal chemistry, including high specificity for certain biological targets and potential applications in drug discovery. Its iodo-substitution enhances binding affinity, while the carboxamide group facilitates various chemical transformations.
5-Iodo-1H-1,2,4-triazole-3-carboxamide structure
36033-57-5 structure
Product Name:5-Iodo-1H-1,2,4-triazole-3-carboxamide
CAS No:36033-57-5
MF:C3H3IN4O
MW:237.98659157753
CID:4934020
Update Time:2025-06-20

5-Iodo-1H-1,2,4-triazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Iodo-1H-1,2,4-triazole-3-carboxamide
    • Inchi: 1S/C3H3IN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8)
    • InChI Key: GCKSUXXUQNDGCT-UHFFFAOYSA-N
    • SMILES: IC1=NC(C(N)=O)=NN1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 129
  • XLogP3: -0.1
  • Topological Polar Surface Area: 84.7

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Additional information on 5-Iodo-1H-1,2,4-triazole-3-carboxamide

Introduction to 5-Iodo-1H-1,2,4-triazole-3-carboxamide (CAS No. 36033-57-5)

5-Iodo-1H-1,2,4-triazole-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 36033-57-5, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic molecule features an iodine substituent on a triazole ring, coupled with a carboxamide functional group. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The triazole core of this compound is well-documented for its versatility in medicinal chemistry. Triazoles exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The presence of the iodo group at the 5-position introduces further reactivity, enabling diverse functionalization strategies such as cross-coupling reactions. These characteristics have positioned 5-Iodo-1H-1,2,4-triazole-3-carboxamide as a key building block in synthetic chemistry.

In recent years, there has been growing interest in leveraging triazole derivatives for their potential in drug discovery. The carboxamide moiety not only enhances solubility but also allows for further derivatization into more complex structures. This adaptability has been exploited in the design of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated the utility of 5-Iodo-1H-1,2,4-triazole-3-carboxamide in generating libraries of compounds for high-throughput screening (HTS) against protein kinases and other therapeutic targets.

One notable application lies in its role as a precursor for synthesizing triazole-based antibiotics and antifungals. The iodine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups to expand the pharmacophoric space. Such modifications have led to the discovery of novel compounds with enhanced efficacy against resistant strains of pathogens. Furthermore, the carboxamide group can be further functionalized into amides or esters, broadening its utility in peptidomimetic chemistry.

The pharmaceutical industry has also explored 5-Iodo-1H-1,2,4-triazole-3-carboxamide as a scaffold for developing kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By incorporating this compound into drug candidates, researchers have identified molecules capable of modulating kinase activity with high selectivity. Preliminary clinical trials have shown promising results in preclinical models, highlighting its therapeutic potential.

From a synthetic chemistry perspective, 5-Iodo-1H-1,2,4-triazole-3-carboxamide serves as an excellent model for studying regioselectivity and reactivity patterns in triazole derivatives. Its iodine substituent allows for controlled oxidation or reduction strategies, providing access to diverse chemical modifications. This has been particularly useful in developing catalytic methods for constructing complex triazole-containing molecules efficiently.

The compound’s role extends beyond pharmaceutical applications; it has found utility in materials science and agrochemical research. For example, triazole derivatives have been investigated for their photophysical properties, making them suitable candidates for organic electronics and photodynamic therapy agents. Additionally, modifications of its structure have yielded compounds with herbicidal and pesticidal activities.

Recent advancements in computational chemistry have further enhanced the understanding of 5-Iodo-1H-1,2,4-triazole-3-carboxamide’s reactivity and interactions. Molecular modeling studies have revealed insights into how structural variations influence biological activity, guiding rational drug design efforts. These computational approaches complement experimental work by predicting binding affinities and metabolic stability.

The synthesis of 5-Iodo-1H-1,2,4-triazole-3-carboxamide itself is an area of active research. Efficient synthetic routes have been developed to produce this compound on scale while maintaining high purity standards. These methods often involve multi-step sequences starting from commercially available precursors such as malononitrile or hydrazine derivatives. Optimizing these processes is crucial for industrial applications where cost-effectiveness and reproducibility are paramount.

In conclusion,5-Iodo-1H-1,2,4-triazole-3-carboxamide (CAS No. 36033-57-5) represents a versatile and indispensable tool in modern chemical biology and drug discovery. Its unique structural features enable diverse functionalization strategies while maintaining biological relevance. As research continues to uncover new applications for this compound, it will undoubtedly remain at the forefront of innovation across multiple scientific disciplines.

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